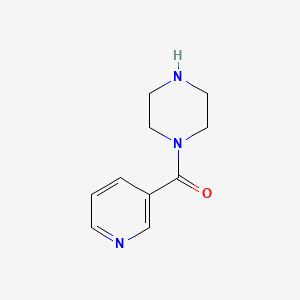

Piperazin-1-yl(pyridin-3-yl)methanone

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound is officially designated as 1-(3-pyridinylcarbonyl)piperazine according to International Union of Pure and Applied Chemistry naming standards. Alternative nomenclature includes this compound, which emphasizes the methanone functional group connecting the two heterocyclic systems.

The Chemical Abstracts Service registry number for this compound is 39640-08-9, providing a unique identifier for chemical databases and literature searches. The compound is also catalogued under various synonyms including 1-nicotinoylpiperazine, N-nicotinoylpiperazine, and 1-(pyridine-3-carbonyl)piperazine. The systematic naming reflects the attachment of the pyridine-3-carbonyl group to the nitrogen atom at position 1 of the piperazine ring.

The molecular formula is established as C₁₀H₁₃N₃O, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 191.23 grams per mole through computational analysis. The compound exhibits a molecular ion peak consistent with this molecular weight in mass spectrometry analysis.

Molecular Geometry and Bonding Analysis

The molecular geometry of this compound demonstrates characteristic features of amide-containing heterocyclic systems. The piperazine ring adopts a chair conformation similar to cyclohexane derivatives, with the nitrogen atoms positioned at specific angles that minimize steric interactions. Crystallographic analysis of related piperazine compounds reveals that the chair conformation is energetically favored, with specific dihedral angles and bond lengths that contribute to molecular stability.

The amide bond connecting the piperazine and pyridine systems exhibits partial double bond character due to resonance between the carbonyl oxygen and the nitrogen lone pair. This restricted rotation around the carbon-nitrogen bond results in distinct conformational isomers that can be observed through nuclear magnetic resonance spectroscopy. The carbonyl group adopts a planar configuration with the adjacent atoms, creating specific geometric constraints that influence the overall molecular shape.

Bond length analysis indicates that the carbon-nitrogen bond in the amide linkage is shortened compared to typical single bonds, measuring approximately 1.32-1.34 Angstroms, while maintaining planarity around the carbonyl carbon. The pyridine ring remains essentially planar with standard aromatic bond lengths and angles. The nitrogen atoms in the piperazine ring exhibit pyramidal geometry with bond angles approaching tetrahedral values when not involved in conjugation.

The three-dimensional molecular structure can be characterized using computational methods, with specific emphasis on the spatial arrangement of the heterocyclic systems. The pyridine ring can adopt various orientations relative to the piperazine system, depending on the rotational state of the amide bond. Energy calculations suggest that certain conformations are more stable than others, with barriers to rotation that can be quantified through variable-temperature nuclear magnetic resonance studies.

Crystallographic Data and Unit Cell Parameters

Crystallographic investigations of piperazine derivatives provide valuable insights into the solid-state structure of this compound and related compounds. Studies of similar N-benzoylated piperazine compounds demonstrate that these molecules typically crystallize in specific space groups with characteristic packing arrangements. The crystal structure analysis reveals that the piperazine ring maintains its chair conformation in the solid state, with specific intermolecular interactions governing the crystal packing.

Related piperazine compounds crystallize in orthorhombic and monoclinic crystal systems, suggesting that this compound may adopt similar crystallographic arrangements. The space groups commonly observed include Pna₂₁ and P₂₁, with specific unit cell parameters that accommodate the molecular dimensions and intermolecular interactions. The crystal packing is stabilized through weak carbon-hydrogen···oxygen contacts rather than conventional hydrogen bonds, as the compound lacks traditional hydrogen bond donors.

Unit cell parameters for related compounds indicate specific lattice constants that reflect the molecular size and shape. The density of the crystalline material has been determined to be approximately 1.167 grams per cubic centimeter, providing information about the packing efficiency in the solid state. This density value is consistent with organic compounds containing multiple nitrogen atoms and aromatic systems.

Intermolecular interactions in the crystal lattice include van der Waals forces between the aromatic systems and dipole-dipole interactions involving the carbonyl group. The nitrogen atoms in both the piperazine and pyridine rings can participate in weak intermolecular contacts that contribute to crystal stability. The overall crystal structure reflects a balance between molecular conformation preferences and intermolecular packing forces.

Spectroscopic Profiles (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive features that reflect its molecular structure and conformational behavior. Nuclear magnetic resonance spectroscopy provides particularly detailed information about the dynamic behavior of this compound in solution. The proton nuclear magnetic resonance spectrum exhibits temperature-dependent behavior due to restricted rotation around the amide bond, resulting in distinct signal patterns at different temperatures.

At room temperature, the piperazine ring protons appear as complex multipiples due to the rapid interconversion between conformational states. However, at lower temperatures, the nuclear magnetic resonance spectrum resolves into distinct signals corresponding to different conformational isomers. Four independent signals are observed for the piperazine methylene protons, reflecting the presence of both syn and anti rotamers around the amide bond. The coalescence temperature for this dynamic exchange has been determined to be approximately 306 Kelvin, corresponding to an activation energy barrier of 58-61 kilojoules per mole.

Carbon-13 nuclear magnetic resonance spectroscopy reveals four distinct signals for the piperazine carbon atoms at low temperatures, confirming the presence of conformational isomers. The carbonyl carbon appears as a characteristic signal around 170 parts per million, while the pyridine carbon atoms exhibit signals consistent with aromatic systems. The chemical shift values provide information about the electronic environment of each carbon atom and the degree of conjugation in the molecule.

Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 191, consistent with the molecular formula C₁₀H₁₃N₃O. Fragmentation patterns reveal characteristic losses corresponding to the pyridine and piperazine fragments, providing structural confirmation. The base peak typically corresponds to the pyridine-containing fragment, indicating the relative stability of this portion of the molecule under ionization conditions.

Fourier transform infrared spectroscopy exhibits characteristic absorption bands for the various functional groups present in the molecule. The carbonyl stretch appears as a strong absorption around 1650-1670 wavenumbers, shifted from typical ketone values due to amide conjugation. The aromatic carbon-carbon stretches of the pyridine ring produce multiple bands in the 1400-1600 wavenumber region, while the aliphatic carbon-hydrogen stretches of the piperazine ring appear around 2800-3000 wavenumbers.

Table 1: Key Spectroscopic Data for this compound

Tautomeric and Conformational Isomerism

The conformational behavior of this compound involves multiple dynamic processes that significantly influence its spectroscopic properties and chemical behavior. The primary source of conformational complexity arises from restricted rotation around the amide carbon-nitrogen bond, which creates distinct syn and anti rotamers with different spatial arrangements of the pyridine and piperazine systems.

Temperature-dependent nuclear magnetic resonance studies reveal that the compound exists as a mixture of conformational isomers at room temperature, with the anti isomer being slightly more stable than the syn form. The ratio of anti to syn conformers has been determined to be approximately 1.4 to 1, indicating a modest preference for the anti configuration. This preference reflects the balance between steric interactions and electronic effects within the molecular framework.

The piperazine ring itself undergoes chair-chair interconversion, similar to cyclohexane derivatives, but with higher energy barriers due to the presence of nitrogen atoms. The energy barrier for piperazine ring inversion in related compounds has been measured at approximately 55.7 kilojoules per mole, which is higher than the corresponding barrier in cyclohexane systems. This increased barrier results from the different electronic properties of nitrogen compared to carbon and the potential for additional conjugation effects.

The conformational exchange processes can be quantified through variable-temperature nuclear magnetic resonance spectroscopy, which reveals two distinct coalescence phenomena. The first corresponds to amide bond rotation with a higher energy barrier, while the second relates to piperazine ring inversion with a somewhat lower barrier. These two processes operate on different timescales and can be distinguished through careful analysis of the temperature-dependent spectral changes.

Table 2: Conformational Parameters for this compound

| Process | Energy Barrier (kJ/mol) | Coalescence Temperature (K) | Conformer Ratio |

|---|---|---|---|

| Amide Rotation (anti) | 61.0 | 306 | 1.4 |

| Amide Rotation (syn) | 58.5 | 306 | 1.0 |

| Ring Inversion | ~56 | Variable | - |

The conformational preferences have significant implications for the chemical reactivity and potential biological activity of the compound. The restricted rotation around the amide bond creates distinct spatial arrangements that could influence binding interactions with biological targets. The dynamic nature of these conformational exchanges means that the compound can sample multiple three-dimensional shapes in solution, potentially adapting to different binding environments.

属性

IUPAC Name |

piperazin-1-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFCBZMPSKWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354361 | |

| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-08-9 | |

| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDINYLCARBONYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Acylation Method

This method involves the direct acylation of piperazine with pyridin-3-carboxylic acid derivatives:

Reagents : Pyridin-3-carboxylic acid, piperazine, coupling agents (e.g., HATU or DCC).

Conditions : The reaction is typically carried out in a solvent such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Use of Microwave-Assisted Synthesis

Microwave-assisted synthesis has been explored to enhance reaction rates and yields:

Procedure : The components (piperazine and pyridine derivative) are mixed and subjected to microwave irradiation.

Advantages : This method often results in shorter reaction times and higher yields compared to traditional heating methods.

Summary of Conditions and Yields

The following table summarizes various preparation methods along with their respective conditions and yields reported in the literature:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with chloropyridine | 2-Methyl-6-chloropyridine, piperazine | Reflux in ethanol/DMF | 70–85 |

| Direct acylation | Pyridin-3-carboxylic acid, piperazine | Room temperature, DMF | 60–75 |

| Microwave-assisted synthesis | Piperazine, pyridine derivative | Microwave irradiation | 80–90 |

After synthesis, purification is crucial for obtaining high-purity this compound. Common purification techniques include:

Recrystallization : Often employed to separate the product from unreacted starting materials and by-products.

Chromatography : Techniques such as silica gel chromatography can be utilized for further purification.

科学研究应用

Pharmaceutical Applications

The compound has shown potential in various pharmaceutical applications, particularly as a lead compound for the development of new drugs targeting different diseases. Notable areas of research include:

- Antiviral Activity : Recent studies have indicated that derivatives of piperazine compounds can exhibit antiviral properties. For instance, research on triazole-containing derivatives based on the piperazine scaffold has demonstrated significant inhibition against SARS-CoV-2, highlighting the potential of piperazin-1-yl(pyridin-3-yl)methanone in antiviral drug development .

- Antitumor Activity : Compounds structurally related to this compound have been investigated for their antitumor properties. For example, derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Properties : Some studies suggest that piperazine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that certain modifications of piperazine compounds can lead to anti-inflammatory agents, which could be beneficial in managing chronic inflammatory conditions.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focused on the discovery of non-covalent inhibitors using a miniaturized click chemistry approach revealed that certain derivatives based on the piperazine scaffold exhibited potent antiviral activity against SARS-CoV-2, with IC values as low as 1.87 μM . This emphasizes the relevance of this compound in developing antiviral therapies.

Case Study 2: Antitumor Potential

Research conducted on various pyrazolo[1,5-a]pyridine derivatives has shown significant antitumor activity, suggesting that modifications to the this compound structure could lead to effective anticancer agents. These findings are crucial for guiding future drug development efforts.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyridine | Structure | Exhibits strong antitumor activity |

| 2-(Piperidin-1-yl)pyrazolo[1,5-a]pyridine | Structure | Known for its neuroprotective properties |

| 3-(Morpholinomethyl)pyrazolo[1,5-a]pyridine | Structure | Potential use as an anti-inflammatory agent |

作用机制

The mechanism of action of Piperazin-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

The pharmacological and physicochemical properties of piperazinyl methanones are heavily influenced by substituents on the piperazine ring and the aryl group. Below is a detailed comparison with key analogs (Table 1), followed by an analysis of structural and functional differences.

Table 1: Comparative Analysis of Piperazin-1-yl(pyridin-3-yl)methanone and Analogs

Structural and Functional Insights

Impact of Piperazine Substituents

- Unsubstituted Piperazine (Target Compound) : The absence of substituents on the piperazine ring results in a compact structure with a molecular weight of 191.23 g/mol. This simplicity enhances synthetic accessibility and serves as a foundational scaffold for further derivatization .

- Chlorobenzyl Substituents (Compound 3, ) : The addition of a 2,3-dichlorobenzyl group increases molecular weight to 350.22 g/mol and introduces hydrophobic interactions, enhancing binding to SARS-CoV-2 main protease (Mpro). The dichloro groups likely improve target affinity by filling hydrophobic pockets in the enzyme’s active site .

- Imidazo-Pyridine Substituents (BAY 1000493) : The bulky imidazo[1,2-a]pyridine group in BAY 1000493 extends the molecule’s planar surface area, enabling π-π stacking with aromatic residues in TASK-1 channels. This structural feature is critical for its sub-100 nM inhibitory potency .

Role of the Aryl Group

- Pyridin-3-yl vs. Fluorophenyl : While the target compound’s pyridin-3-yl group provides moderate polarity, BAY 1000493’s 2-fluorophenyl group introduces electronegativity, enhancing interactions with polar residues in ion channels .

- Imidazo-Pyridine vs. Triazole Derivatives (Compound 8p, ) : The 6-chloro-2-methylimidazo-pyridine moiety in Compound 8p improves antileishmanial activity (IC₅₀: 2.3 µM) compared to simpler aryl groups, likely due to increased membrane penetration and target engagement .

Physicochemical Properties

- Retention Time (LC-HRMS) : The unsubstituted target compound is expected to have a shorter retention time than analogs like Compound 3 (tR = 0.631 min), which has a higher molecular weight and hydrophobicity .

- Physical State : While the target compound is a solid, analogs with flexible triazole or alkyl chains (e.g., Compound 10a in ) exist as viscous liquids, impacting formulation strategies .

生物活性

Piperazin-1-yl(pyridin-3-yl)methanone, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.

Structural Overview

This compound consists of a piperazine ring linked to a pyridine moiety via a methanone functional group. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structure allows for various chemical interactions that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the piperazine ring : Using appropriate amines and carbonyl compounds.

- Coupling with pyridine : Employing nucleophilic substitution reactions.

- Methanone formation : Achieved through acylation reactions.

Biological Activity

This compound exhibits significant biological activity across several domains:

1. Anticancer Activity

Research has demonstrated that derivatives of this compound show potent anticancer effects against various cancer cell lines, including:

| Cell Line | Inhibition (%) at 100 µM |

|---|---|

| K-562 (CML) | Moderate |

| MCF-7 (Breast) | Significant |

| HeLa (Cervical) | Moderate |

| A549 (Lung) | Significant |

Studies indicate that these compounds can inhibit specific kinases involved in cancer progression, including EGFR and PDGFRα, with inhibition rates exceeding 90% in some cases .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may act as an effective antimicrobial agent against various pathogens, including bacteria and fungi.

3. Selective Serotonin Receptor Binding

Molecular docking studies have shown that this compound selectively binds to serotonin receptors, indicating potential applications in treating mood disorders.

Case Studies

Several case studies have highlighted the efficacy of this compound in different therapeutic contexts:

Case Study 1: Anticancer Efficacy

In a study comparing multiple compounds for their anticancer activity against K562 and MCF7 cell lines, this compound derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like imatinib .

Case Study 2: Antimicrobial Activity

A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results with IC50 values between 1.35 and 2.18 µM for the most active compounds . These findings suggest a pathway for developing new anti-tubercular agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。